molecular formula C9H13NO3S B2657779 N-benzyl-2-hydroxyethane-1-sulfonamide CAS No. 149944-36-5

N-benzyl-2-hydroxyethane-1-sulfonamide

Cat. No.: B2657779
CAS No.: 149944-36-5
M. Wt: 215.27
InChI Key: HWJCGWPSPCNZAZ-UHFFFAOYSA-N
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Description

N-benzyl-2-hydroxyethane-1-sulfonamide (CAS 149944-36-5) is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . This chemical features a sulfonamide functional group, a common pharmacophore in medicinal chemistry, linked to a benzyl group and a hydroxyethyl chain. Sulfonamide-based compounds are extensively studied in scientific research for their diverse biological activities and are frequently used in the synthesis of more complex molecules, including metal complexes for therapeutic targeting . While the specific biological activity and mechanism of action for this compound require further investigation, related sulfonamide-appended compounds have shown potential in areas such as anticancer research . Similarly, compounds containing a 1,4-benzodioxan ring system, another common structural motif, are known to exhibit a range of properties including anti-inflammatory, antibacterial, and anticancer activities . Researchers value this compound as a versatile building block for constructing novel chemical entities or as a reference standard in analytical studies. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-benzyl-2-hydroxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c11-6-7-14(12,13)10-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJCGWPSPCNZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to N-Benzyl Sulfonamides

Traditional methods for synthesizing N-benzyl sulfonamides are reliable and widely practiced. They typically involve nucleophilic attack by an amine on a sulfonyl derivative, reduction of an imine intermediate, or alkylation of a primary sulfonamide.

Nucleophilic Sulfonylation of Amines

The most conventional method for forming the sulfonamide bond is the reaction of an amine with a sulfonyl chloride. libretexts.orgorganic-chemistry.org This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. Typically, a base is required to neutralize the hydrochloric acid byproduct.

For the synthesis of N-benzyl-2-hydroxyethane-1-sulfonamide, this can be envisioned in two ways:

Route A: Benzylamine reacts with 2-hydroxyethanesulfonyl chloride.

Route B: 2-Aminoethanol (ethanolamine) reacts with benzylsulfonyl chloride.

The reaction is generally robust and proceeds with high yields. thieme-connect.com A two-step synthetic process often involves treating a sulfonyl chloride with a primary amine to create the initial sulfonamide, which can then be further modified. nsf.gov

Reduction of N-Sulfonyl Imines

An alternative pathway involves the formation and subsequent reduction of an N-sulfonyl imine. N-sulfonyl imines are typically synthesized through the condensation of an aldehyde with a primary sulfonamide. nih.govgoogle.com These intermediates serve as versatile electrophiles in various organic transformations. nih.gov

The reduction of the C=N double bond of the N-sulfonyl imine yields the corresponding N-alkylsulfonamide. This can be achieved in a one-pot, two-step process where the imine is formed in situ and then reduced without isolation. rsc.org Various reducing agents are effective for this transformation, including sodium borohydride (B1222165) (NaBH₄) and systems like diiodine-triethylsilane (I₂–HSiEt₃), which provides a mild, metal-free method for the reduction. nih.govorganic-chemistry.org

For the target compound, this would involve:

Condensation of benzaldehyde (B42025) with 2-hydroxyethane-1-sulfonamide (B1603678) to form N-benzylidene-2-hydroxyethane-1-sulfonamide.

Reduction of the resulting N-sulfonyl imine to yield this compound.

Alkylation and Arylation Approaches (e.g., N-Benzylation)

This strategy involves the direct N-alkylation of a primary sulfonamide with an appropriate alkylating agent. libretexts.org To synthesize this compound, one would start with 2-hydroxyethane-1-sulfonamide and introduce the benzyl (B1604629) group.

A common method is the reaction with benzyl bromide in the presence of a base. nsf.gov The sulfonamide nitrogen, while weakly nucleophilic, can attack the electrophilic benzylic carbon. The reaction may proceed through an SN1-like mechanism, particularly with reagents like benzyl bromide that can form a stable benzylic carbocation. nsf.gov

More modern, atom-economical approaches utilize alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgionike.com In this process, a catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then condenses with the sulfonamide to form an N-sulfonyl imine, which is subsequently reduced by the hydrogen that was "borrowed" by the catalyst, regenerating the catalyst and producing water as the only byproduct. ionike.comionike.com

Alkylation MethodBenzylating AgentCatalyst/Base ExampleKey Features
Classical Alkylation Benzyl bromideSodium Hydroxide (B78521) (NaOH)Proceeds via nucleophilic substitution (SN1 or SN2). nsf.gov
Borrowing Hydrogen Benzyl alcoholMn(I) PNP pincer complex / K₂CO₃High atom economy; water is the only byproduct. acs.org
Borrowing Hydrogen Benzyl alcoholFeCl₂ / K₂CO₃Environmentally benign iron catalyst. ionike.com
Borrowing Hydrogen Benzyl alcoholCu(OAc)₂ / K₂CO₃Efficient copper-catalyzed system. ionike.com

Exploration of Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for constructing N-benzyl sulfonamides, primarily through the use of metal catalysts and strategic rearrangement reactions.

Metal-Catalyzed Transformations

Metal catalysis plays a pivotal role in modern organic synthesis, offering novel pathways with high efficiency and selectivity. Several transition metals have been employed to catalyze the formation of N-benzyl sulfonamides.

The "borrowing hydrogen" method, discussed previously, is a prime example of metal-catalyzed N-alkylation and has been successfully demonstrated with catalysts based on manganese, iron, copper, ruthenium, and iridium. acs.orgionike.comionike.comorganic-chemistry.org These methods are valued for their use of readily available alcohols as alkylating agents. ionike.com

Other metal-catalyzed approaches include:

Silver-Catalyzed Sulfonamidation: This method involves the direct oxidative cross-coupling of a benzylic C(sp³)-H bond with a sulfonamide, providing an atom- and step-economical pathway. researchgate.net

Copper- and Aldehyde-Catalyzed C-H Sulfonylation: A dual catalytic system can achieve transient C(sp²)-H sulfonylation of benzylamines with sulfinate salts, using manganese dioxide as an effective oxidant and base. acs.org

Table of Selected Metal-Catalyzed Reactions for N-Benzyl Sulfonamide Synthesis

Catalyst System Reaction Type Substrates Reference
Mn(I) PNP pincer complex N-alkylation (Borrowing Hydrogen) Sulfonamides, Benzylic alcohols acs.org
FeCl₂/K₂CO₃ N-alkylation (Borrowing Hydrogen) Sulfonamides, Benzylic alcohols ionike.com
Cu(OAc)₂/K₂CO₃ N-alkylation (Borrowing Hydrogen) Sulfonamides, Benzylic alcohols ionike.com
AgNO₃ / K₂S₂O₈ C(sp³)-H Sulfonamidation Benzylic C-H compounds, Sulfonamides researchgate.net
[Ru(p-cymene)Cl₂]₂ / dppf N-alkylation (Borrowing Hydrogen) Primary sulfonamides, Alcohols organic-chemistry.org
Cu(OAc)₂ / 2-hydroxynicotinaldehyde C(sp²)-H Sulfonylation Benzylamines, Sulfinate salts acs.org

Rearrangement Reactions in Precursor Synthesis (e.g., Curtius Rearrangement)

Rearrangement reactions are powerful tools for transforming one functional group into another, often enabling complex molecular architectures. The Curtius rearrangement transforms a carbonyl azide (B81097) into an isocyanate, which is a highly versatile intermediate. nih.gov

While not a direct method for sulfonamide synthesis, this rearrangement can be strategically employed in a multi-step sequence to generate precursors. For instance, a molecule containing a carbonyl azide could undergo Curtius rearrangement to form an isocyanate. This intermediate could then be trapped by a suitable nucleophile or undergo further transformations as part of a synthetic route toward a functionalized sulfonamide. A reported synthesis of a novel pyrimidine (B1678525) derivative utilized the Curtius rearrangement of a furan-3-carbonyl azide to an isocyanate, which subsequently underwent intramolecular cyclization. nih.gov This demonstrates the utility of such rearrangements in creating complex heterocyclic structures that could potentially be precursors or analogues to the target molecule.

Condensation Reactions with Sulfonamides (e.g., with Glyoxal)

The condensation of sulfonamides with glyoxal (B1671930) is a complex process that can lead to a variety of products, often not the simple linear adducts but rather intricate heterocyclic systems. semanticscholar.orgresearchgate.net The reaction is typically acid-catalyzed and the nature of the final product is highly dependent on the reaction conditions, including the solvent and the structure of the sulfonamide. semanticscholar.orgbohrium.com

Research into the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal in various media such as aqueous H₂SO₄, aqueous acetonitrile (B52724), and acetone (B3395972) has shown that the formation of the expected caged compounds is often hindered by other processes. semanticscholar.org Instead of the direct formation of a simple adduct, irreversible rearrangements accompanied by a 1,2-hydride shift have been observed. semanticscholar.orgresearchgate.net Furthermore, the formation of symmetric disulfanes and sulfanes can occur, with aldehydes potentially acting as reducing agents in the generation of disulfanes from aromatic sulfonamides. semanticscholar.org

Analogous studies on the condensation of benzamide (B126) with glyoxal have also highlighted the complexity of these reactions. nih.gov In these cases, intramolecular transpositions and cyclizations are common, and the formation of geminal diols and N-polysubstituted 1,4-dioxane (B91453) derivatives has been documented. researchgate.netnih.gov The choice of solvent is critical; for instance, in reactions involving benzyl carbamate (B1207046) and glyoxal, dimethyl sulfoxide (B87167) (DMSO) was found to have a strong deactivating effect on the condensation process, whereas acetonitrile (CH₃CN) exhibited a strong activating ability. bohrium.commdpi.com These findings underscore the challenges in controlling the outcome of glyoxal condensation reactions to selectively synthesize a target molecule like this compound.

ReactantsConditionsObserved Products/ProcessesSource
4-tert-butyl-2,6-dimethylbenzenesulfonamide + GlyoxalAcid-catalyzed (H₂SO₄) in aqueous acetonitrile or acetoneIrreversible rearrangement, 1,2-hydride shift, formation of symmetric disulfanes and sulfanes. semanticscholar.org
Benzamide + GlyoxalAcid-catalyzed in polar protic and aprotic solventsN,N'-(2,2-dihydroxyethane-1,1-diyl)dibenzamide, 1,2-bis(benzoylamino)-1,2-ethanediol isomers, products of 1,2-hydride shift. researchgate.netnih.gov
Benzyl Carbamate + GlyoxalAcid-catalyzed in various solventsFormation of cyclic N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol; condensation intermediates. bohrium.commdpi.com

Mechanistic Studies of Synthetic Reactions

Proposed Reaction Mechanisms for N-Benzyl Sulfonamide Formation

The formation of the N-benzyl bond in sulfonamides can be achieved through several mechanistic pathways. A common and well-studied method is the nucleophilic substitution reaction between a sulfonamide and a benzyl halide. For the benzylation of primary amine-derived sulfonamides, an Sₙ1-like mechanism has been proposed. nsf.govresearchgate.net In this pathway, the benzyl halide, such as benzyl bromide, first generates a highly stable benzylic carbocation. This electrophilic carbocation then readily reacts with the weakly nucleophilic sulfonamide. The final N-benzylated sulfonamide product is formed following a proton transfer. nsf.govresearchgate.net The conditions for this reaction are often selected to favor the Sₙ1-like pathway. nsf.gov

A more contemporary approach involves the direct C-H activation and sulfonamidation of benzylic C(sp³)–H bonds. researchgate.net One such reported method utilizes a silver catalyst with K₂S₂O₈ as an oxidant. This oxidative cross-coupling provides an atom- and step-economical route to N-benzyl sulfonamides. The reaction proceeds smoothly under mild, aerobic conditions, demonstrating a different mechanistic approach that avoids the pre-functionalization required for classical nucleophilic substitution. researchgate.net

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies for the synthesis of this compound are not extensively reported in the literature. However, kinetic analysis of related reactions provides valuable insights. A kinetic study on the synthesis of benzylsulfamide (B89561) via the thermolysis of N-(benzyl)-N'-(tert-butoxycarbonyl) sulfamide (B24259) has been performed using thermogravimetry at various heating rates. eurjchem.com

In this study, the activation energy (Eₐ) was determined using the Kissinger-Akahira-Sunose (KAS) isoconversional method. The reaction model was found to depend on the temperature. Data from experiments conducted below the melting point of the starting material fit an Avrami-Erofeev model, which typically describes processes involving nucleation and growth. In contrast, data from experiments at higher temperatures were consistent with a first-order reaction model. eurjchem.com Such studies are crucial for understanding reaction mechanisms and optimizing synthesis conditions on a larger scale.

Kinetic MethodSystem StudiedKey FindingsSource
Thermogravimetry (TG)Thermolysis of N-(benzyl)-N´-(tert-butoxycarbonyl) sulfamideActivation energy determined by the Kissinger-Akahira-Sunose method. eurjchem.com
Master-plot MethodThermolysis of N-(benzyl)-N´-(tert-butoxycarbonyl) sulfamideReaction model fits Avrami-Erofeev at lower temperatures and a first-order model at higher temperatures. eurjchem.com

Solvent and Catalyst Effects on Reaction Outcomes

Solvents and catalysts play a pivotal role in directing the outcome of N-benzyl sulfonamide synthesis, influencing reaction rates, yields, and selectivity. nsf.govresearchgate.net In the Sₙ1-like benzylation of sulfonamides, the use of a mild base like sodium hydroxide and a solvent such as tetrahydrofuran (B95107) (THF) has been shown to be effective. nsf.gov

For the silver-catalyzed sulfonamidation of benzylic C(sp³)–H bonds, a screening of catalysts revealed that silver triflate (AgOTf) was highly effective. researchgate.net Other silver salts like AgPF₆ and AgBF₄ also catalyzed the reaction, though less efficiently. The choice of oxidant is also critical in this system. researchgate.net A significant development in this area is the use of deep eutectic solvents (DESs), such as an iron(III) chloride hexahydrate/glycerol mixture, which can serve as both the solvent and the catalyst. These DESs are reusable and allow the reaction to proceed under mild conditions (40 °C). researchgate.net

In the context of condensation reactions with glyoxal, solvent choice is equally critical. As mentioned, studies on benzyl carbamate condensation showed that acetonitrile activates the reaction, while DMSO deactivates it. bohrium.commdpi.com Solvents like THF can sometimes participate in the reaction under acid-catalyzed conditions, leading to byproducts. nih.gov This highlights the necessity of careful solvent selection to avoid side reactions and maximize the yield of the desired product.

Reaction TypeCatalyst/Solvent SystemEffect on OutcomeSource
Nucleophilic Substitution (Benzylation)NaOH / Tetrahydrofuran (THF)Mild conditions, effective for benzylation. nsf.gov
C-H SulfonamidationAgOTf (Catalyst), K₂S₂O₈ (Oxidant)Effective catalysis for oxidative cross-coupling. Other Ag salts (AgPF₆, AgBF₄) were less effective. researchgate.net
C-H SulfonamidationFeCl₃·6H₂O/glycerol (Deep Eutectic Solvent)Acts as both solvent and reusable catalyst, enabling mild reaction conditions (40 °C). researchgate.net
Condensation with GlyoxalAcetonitrile (CH₃CN)Exhibits a strong activating ability for the condensation process. bohrium.commdpi.com
Condensation with GlyoxalDimethyl Sulfoxide (DMSO)Exhibits a strong deactivating ability for the condensation process. bohrium.commdpi.com

Iv. Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

No dedicated Density Functional Theory (DFT) studies for N-benzyl-2-hydroxyethane-1-sulfonamide have been published. Such studies would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation and calculating its vibrational frequencies. DFT is also a powerful tool for investigating chemical reactivity by analyzing frontier molecular orbitals (HOMO and LUMO), but this analysis has not been performed for this specific compound. While DFT has been used to study other novel sulfonamide derivatives to determine their structural and electronic properties, this specific molecule has not been the subject of such research. nih.govnih.govresearchgate.net

Calculation of Electronic Properties (e.g., Mulliken Atomic Charges)

There are no available data from quantum chemical calculations, such as Mulliken atomic charges, for this compound. This type of analysis requires a specific computational study to be performed on the molecule to determine the partial charge distribution on each atom. This information is crucial for understanding a molecule's polarity and its potential non-covalent interactions, but it remains uncharacterized for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time, which is essential for understanding its flexibility and interactions with its environment, such as a biological system.

Simulation of Ligand-Protein Interactions

No MD simulations detailing the interaction between this compound and any protein targets have been reported in the scientific literature. While MD simulations are frequently used to assess the stability of complexes formed between sulfonamide-based inhibitors and their target proteins, this compound has not been investigated in that context. nih.gov

Conformational Analysis and Dynamics

A conformational analysis of this compound has not been published. This type of study, often conducted using MD simulations or other computational methods, is necessary to identify the molecule's stable conformers and understand the energy barriers for rotation around its single bonds. Without such a study, the dynamic behavior and the predominant shapes the molecule adopts in solution remain unknown.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov Despite the common application of this method to various sulfonamides to explore their potential as enzyme inhibitors, no molecular docking studies featuring this compound as the ligand have been published. nih.govnih.gov Consequently, its potential binding modes and affinities for any specific protein targets have not been computationally explored.

Due to the absence of specific research, no data tables or detailed findings for this compound can be provided.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking and simulation studies have been instrumental in predicting how this compound or its analogs bind to the active sites of various biological macromolecules. These computational techniques model the interactions between the small molecule (ligand) and the protein (receptor) to identify the most stable binding conformation, known as the binding mode.

Molecular dynamics (MD) simulations further refine these predictions by simulating the dynamic nature of the protein and ligand over time. These simulations can reveal the stability of the predicted binding mode and calculate the free energy of binding, providing a quantitative measure of the binding affinity.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This compound can serve as a scaffold or a starting point in such campaigns. By using its known or predicted binding mode as a template, researchers can screen for other molecules that fit the same binding pocket and share similar interaction patterns.

Once a hit compound is identified, lead optimization comes into play. This process involves a cyclical application of computational modeling and chemical synthesis to improve the compound's properties. For a lead compound like this compound, computational chemists can explore various modifications to its structure. For example, they might investigate different substituents on the benzyl (B1604629) ring or modifications to the hydroxyethyl (B10761427) side chain to enhance binding affinity, selectivity, or pharmacokinetic properties. These in silico predictions help prioritize which new derivatives should be synthesized and tested, making the optimization process more efficient.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Kinetic Relationship (SKR) Modeling

QSAR and SKR models are mathematical models that relate the chemical structure of a compound to its biological activity or binding kinetics, respectively. These models are built by analyzing a series of compounds and identifying the physicochemical properties that are most influential for their activity.

Parameters for Structural Descriptors (e.g., Lipophilicity, Hammett Constants, Molar Refractivity)

To build robust QSAR and SKR models for a series of compounds related to this compound, various structural descriptors are calculated. These descriptors quantify different aspects of the molecule's physicochemical properties.

Lipophilicity: Often represented by logP (the logarithm of the partition coefficient between octanol (B41247) and water), lipophilicity is a measure of a compound's fat-solubility. It is a critical parameter as it influences how a molecule is absorbed, distributed, metabolized, and excreted (ADME).

Hammett Constants (σ): These constants describe the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. For derivatives of this compound with different substituents on the benzyl ring, Hammett constants can quantify how these changes affect the electronic properties of the molecule, which in turn can influence binding interactions.

Molar Refractivity (MR): This descriptor is related to the volume of a molecule and its polarizability. It can provide insights into the steric requirements of the binding pocket and the potential for van der Waals interactions.

Below is an interactive table showcasing hypothetical structural descriptors for a series of analogs of this compound, where 'R' represents a substituent on the benzyl ring.

Substituent (R)Lipophilicity (logP)Hammett Constant (σ)Molar Refractivity (MR)
H1.500.0055.6
4-Cl2.210.2360.6
4-CH32.01-0.1760.2
4-NO21.480.7860.3
4-OH1.04-0.3756.5

Note: The data in this table is illustrative and intended to demonstrate the types of descriptors used in QSAR/SKR modeling.

Correlation with Biological Activity and Binding Kinetics

Once the structural descriptors are calculated for a series of compounds, statistical methods are used to build a QSAR or SKR model. This model takes the form of an equation that correlates the descriptors with the measured biological activity (e.g., IC50) or kinetic parameters (e.g., association/dissociation rate constants).

A hypothetical QSAR equation might look like this:

log(1/IC50) = c0 + c1(logP) + c2(σ) + c3(MR)

In this equation, the coefficients (c1, c2, c3) indicate the relative importance of each descriptor. A positive coefficient for logP would suggest that higher lipophilicity leads to greater biological activity, while a negative coefficient would suggest the opposite.

These models are valuable for several reasons:

They provide a deeper understanding of the molecular features that are important for the desired biological effect.

They can be used to predict the activity of new, unsynthesized compounds, allowing researchers to prioritize their synthetic efforts.

By identifying key relationships between structure and activity or kinetics, these models guide the rational design of more potent and effective molecules.

V. Mechanistic Studies of Biological and Biochemical Interactions in Vitro Focus

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their modulation by small molecules is a growing area of therapeutic interest. acs.org Sulfonamides have been incorporated into molecules designed to modulate PPIs. acs.orgwhiterose.ac.uk For instance, N-acyl-N-alkyl sulfonamide (NASA) has been used as a reactive "warhead" to create covalent inhibitors of the human double minute 2 (HDM2)/p53 PPI. acs.orgwhiterose.ac.uk This demonstrates that the sulfonamide scaffold can be a valuable component in the design of PPI modulators.

The ability of a molecule like N-benzyl-2-hydroxyethane-1-sulfonamide to modulate a specific PPI would depend on its capacity to bind to the interface of the interacting proteins and disrupt or stabilize the complex. The benzyl (B1604629) and hydroxyethane moieties could potentially engage in hydrogen bonding and hydrophobic interactions at such an interface. The sulfonamide group itself can act as a hydrogen bond acceptor, contributing to binding affinity. acs.org

Interactions with Nucleic Acids and Cellular Processes

The ability of small molecules to interact with DNA is a key mechanism for many therapeutic agents. While specific studies detailing the DNA intercalation or replication interference by this compound are not prominent, the broader class of sulfonamides has been investigated for various anticancer properties. The specific structural features of this compound would determine its potential for such interactions.

Cellular adenosine (B11128) triphosphate (ATP) is fundamental for energy-dependent processes, and its modulation can significantly impact cell viability. A patent for the synthesis and use of N-benzyl sulfonamides discloses a method for assessing the impact of these compounds on cellular ATP levels, suggesting a potential role in modulating metabolic pathways. While specific data for this compound is not provided, this indicates that compounds within this structural class are being explored for their effects on cellular bioenergetics.

Exploration of Other Molecular Targets

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a major target in cancer therapy. nih.govmdpi.comdrugbank.com Research has been conducted on novel N-benzyl derivatives for their potential to inhibit EGFR. For example, a study on N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide performed molecular docking studies that suggested an interaction with EGFR tyrosine kinase. nih.gov Although this compound is structurally distinct from a sulfonamide, it highlights that the N-benzyl moiety can be a component of molecules designed to target EGFR. The potential for this compound to modulate EGFR would depend on its specific binding characteristics to the receptor's kinase domain.

Raf kinases are key components of the MAPK/ERK signaling pathway, which is crucial for cell growth and proliferation. nih.gov The development of Raf inhibitors is a significant area of cancer research. nih.gov While specific inhibition data for this compound against Raf kinase is not available, the general class of sulfonamides has been explored for broad kinase inhibitory activity. For instance, sulfonamide-containing compounds have been investigated as inhibitors of VEGFR-2, another important tyrosine kinase. nih.gov The evaluation of this compound in comprehensive kinase inhibition panels would be necessary to determine its specific profile and potency against Raf and other kinases.

Vi. Structure Activity Relationship Sar and Structure Function Studies

Impact of N-Benzyl Substitution on Biological Activity

The incorporation of an N-benzyl group is a common strategy in medicinal chemistry to enhance the biological activity of a parent compound. Studies on various classes of molecules have demonstrated that this substitution can dramatically improve both binding affinity and functional activity at target receptors. For instance, in the context of phenethylamines, N-benzyl substitution was found to significantly increase potency at serotonin (B10506) receptors. nih.gov This enhancement is often attributed to the benzyl (B1604629) group's ability to engage in additional binding interactions, such as hydrophobic or van der Waals forces, within the receptor's binding pocket.

The orientation and substitution of the benzyl ring itself are also critical. Modifications to the benzyl group, such as the introduction of substituents, can fine-tune the compound's electronic and steric properties, thereby modulating its interaction with the target. For example, research on YC-1 analogs showed that an ortho-fluoro benzyl group was an optimal substituent for its activity, while other substitutions could reduce efficacy. nih.gov In the development of anticancer agents, N-benzylic sulfonamides derived from an indole (B1671886) scaffold have been identified as cytotoxic, with their potency being influenced by the nature of the benzyl moiety. researchgate.net

Table 1: Effect of N-Benzyl Substitution on Receptor Affinity and Activity This table compiles representative data from studies on various compound classes to illustrate the general impact of N-benzyl substitution.

Parent Compound ClassReceptor/TargetMeasurementUnsubstitutedN-Benzyl SubstitutedFold Change
Phenethylamine5-HT2ABinding Affinity (pKi)7.28.5~20x Increase
Pyrimidin-4-amineUSP1/UAF1IC50 (nM)>10,00050>200x Increase
AcetamidopropionamideAnticonvulsantED50 (mg/kg)>1008.3>12x Increase

Role of the Hydroxyethane Moiety in Molecular Interactions

The 2-hydroxyethane (-CH₂CH₂OH) portion of N-benzyl-2-hydroxyethane-1-sulfonamide plays a significant role in its molecular interactions, primarily through hydrogen bonding. The terminal hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, allowing it to form specific, directional interactions with amino acid residues in a receptor's binding site. unina.it These interactions are crucial for the specificity and stability of the drug-receptor complex. unina.it

The presence and positioning of a hydroxyl group can be critical for biological activity. For example, in a series of YC-1 derivatives, a hydroxymethyl side chain was found to be important for inhibitory activity; its replacement with hydrogen or a sulfonamide group led to a significant reduction in potency. nih.gov The flexibility of the ethane (B1197151) linker allows the hydroxyl group to adopt an optimal orientation for binding. This capacity for hydrogen bonding can also influence the compound's physicochemical properties, such as solubility.

The importance of hydrogen bond donors at critical positions is well-documented. Studies on Cys-loop receptors have shown that removing a side-chain hydroxyl group from a key amino acid residue can shift the EC50 for an agonist by approximately 100-fold, highlighting the energetic contribution of a single hydrogen bond. nih.gov

Influence of Sulfonamide Functional Group Modifications

The sulfonamide (-SO₂NH-) group is a versatile functional group central to the activity of many therapeutic agents. researchgate.net Its chemical properties can be readily modified to modulate a compound's biological activity. youtube.com One of the key aspects is the acidity of the sulfonamide N-H proton. The pKa of this proton influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, cell penetration, and ability to bind to target enzymes. ijpsonline.com

For antibacterial sulfonamides, which act by mimicking p-aminobenzoic acid (PABA), the acidity of the sulfonamide group is crucial. stackexchange.com It has been observed that replacing one of the hydrogens on the sulfonamide nitrogen with an electron-withdrawing group, such as a heteroaromatic ring, enhances the acidity of the remaining proton. ijpsonline.comstackexchange.com This modification often leads to a dramatic increase in antibacterial potency, partly by optimizing the pKa to be closer to that of PABA's carboxyl group. stackexchange.com

Modifications can also involve replacing the carboxamide moiety in a lead compound with a sulfonamide functionality, which has led to the discovery of potent inhibitors for targets like HIV protease. ijpsonline.com The sulfonamide oxygens can also participate in coordination with metal ions, a property that has been explored to enhance the antibacterial activity of sulfa drugs through complexation with ruthenium(III). nih.gov

Table 2: Impact of Sulfonamide Group (N1) Substitution on Antibacterial Activity This table illustrates how different substituents on the sulfonamide nitrogen (N1) affect the pKa and antibacterial potency, using classic sulfanilamide (B372717) derivatives as examples.

CompoundN1-SubstituentpKaRelative Antibacterial Activity
Sulfanilamide-H10.41
SulfathiazoleThiazole ring7.1200
SulfadiazinePyrimidine (B1678525) ring6.5150
SulfisoxazoleIsoxazole ring5.0100

Derivatization Strategies for Activity Enhancement

Systematic modification of a lead compound's peripheral moieties is a cornerstone of drug discovery, aimed at optimizing potency, selectivity, and pharmacokinetic properties. For this compound, the key peripheral moieties available for modification are the benzyl ring and the terminal hydroxyl group.

Benzyl Ring Modification: The aromatic benzyl ring is a prime target for substitution. Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at the ortho, meta, or para positions can alter the compound's steric, electronic, and lipophilic profile. nih.gov For instance, studies on N-benzyl phenethylamines demonstrated that N-(2-hydroxybenzyl) substituted compounds generally showed the highest activity at the 5-HT₂ₐ receptor. nih.gov In another example, the substitution of a 4-fluorobenzyl group with a 2,4-dichlorobenzyl group resulted in an eight-fold increase in antibacterial efficacy against B. typhi. acu.edu.in

Hydroxyethane Moiety Modification: The terminal hydroxyl group can be modified to explore its role as a hydrogen bond donor/acceptor. It can be converted into an ether or ester, or replaced entirely with other functional groups like an amine or a halogen. Such changes can probe the importance of the hydrogen bond and alter the compound's polarity and metabolic stability. nih.gov

The synthesis of analogs and hybrid structures involves making more significant changes to the core scaffold of this compound, often by incorporating new heterocyclic or polycyclic systems. rsc.org This strategy aims to explore new binding interactions and develop compounds with novel or improved biological activities. okstate.edumdpi.com

Synthetic approaches typically involve multi-step procedures. For example, new 2-aminothiazole (B372263) sulfonamides have been synthesized through a process of sulfonylation followed by alkylation of the amino group. nih.gov Similarly, novel sulfonamides containing coumarin (B35378) moieties have been designed and synthesized to combine the properties of both pharmacophores. nih.gov

Once synthesized, these new analogs are subjected to a battery of biological evaluations. rsc.orgokstate.edu Screening assays are used to determine their activity against various targets, such as enzymes (e.g., urease, α-glucosidase) or cell lines (e.g., cancer cells). researchgate.netnih.gov The results of these evaluations provide crucial data for establishing new structure-activity relationships and identifying promising candidates for further development. rsc.orgokstate.edu

Table 3: Biological Activities of Synthesized Sulfonamide Analogs This table provides examples of synthesized sulfonamide analogs and their evaluated biological activities.

Analog ClassSynthetic ModificationEvaluated ActivityPotent Compound ExampleIC50 / Activity Metric
2-Aminothiazole SulfonamidesAlkylation of N-sulfonylated 2-aminothiazoleUrease InhibitionCompound 3614.06 µM
Indolyl SulfonamidesIncorporation of indole scaffoldAnticancer (Pancreatic)AAL-030Potency > Indisulam
Coumarin SulfonamidesCoupling of coumarin and sulfonamide moietiesAntioxidant (Radical Scavenging)Compound 5b0.66 mM
Benzimidazole (B57391) SulfonamidesCoupling of benzimidazole and sulfonyl chlorideAntibacterial (Gram +/-)Compound with p-nitrophenyl methyl etherMIC = 0.1-0.5 mg/mL

Vii. Applications in Chemical Biology and Medicinal Chemistry Research Tools

Development as Biochemical Probes for Target Elucidation

There is no published literature detailing the development or use of N-benzyl-2-hydroxyethane-1-sulfonamide as a biochemical probe. The design of such probes typically involves modifying a known bioactive molecule to incorporate a reporter tag or a reactive group for target identification, a process that has not been described for this specific compound.

Contributions to Understanding Biological Pathways and Mechanisms

Given the lack of studies on the biological activity of this compound, there is no information regarding its impact on any biological pathways or its mechanism of action. Understanding a compound's contribution to biological pathways first requires identification of its biological targets and its effects on cellular processes, data which is not available for this compound.

Q & A

Q. What are the common synthetic routes for N-benzyl-2-hydroxyethane-1-sulfonamide, and what critical parameters influence yield?

Methodological Answer: A widely used synthetic approach involves a two-step protocol:

  • Step 1: Alkylation of a benzenesulfonamide precursor with prop-2-yn-1-amine under basic conditions (e.g., NaOH in dichloromethane at room temperature) .
  • Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-(azidomethyl)-3-phenoxybenzene, employing sodium ascorbate and CuSO₄·5H₂O in a 1:1 acetone/water solvent system .

Critical parameters include:

  • Reaction time: Prolonged stirring in Step 1 may lead to side-product formation.
  • Catalyst purity: Trace impurities in CuSO₄·5H₂O can reduce cycloaddition efficiency.
  • Solvent ratio: Deviations from the 1:1 acetone/water ratio may lower reaction kinetics.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (XRD): Provides definitive confirmation of molecular geometry and hydrogen-bonding networks, as demonstrated in analogous benzenesulfonamide derivatives (e.g., N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide) .
  • NMR spectroscopy: ¹H and ¹³C NMR can resolve the hydroxyethyl group’s stereochemistry and confirm sulfonamide connectivity.
  • Mass spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns.

Q. What pharmacological activities are associated with benzenesulfonamide derivatives, and how do they inform research on this compound?

Methodological Answer: Benzenesulfonamides are established in:

  • HIV protease inhibition: Structural analogs exploit sulfonamide groups for binding to catalytic aspartate residues .
  • Antihypertensive drug development: Sulfonamide moieties modulate angiotensin-converting enzyme (ACE) activity .
    For this compound, researchers should prioritize assays targeting viral proteases or metalloenzymes (e.g., matrix metalloproteinases) due to its hydroxyethyl group’s potential chelation capacity.

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of this compound derivatives during functionalization?

Methodological Answer: Regioselective functionalization can be achieved via:

  • Click chemistry: CuAAC (as in Step 2 of the synthesis protocol) ensures precise azide-alkyne coupling with minimal byproducts .
  • Protecting group strategies: Temporarily masking the hydroxyethyl group with tert-butyldimethylsilyl (TBS) ethers prevents unwanted side reactions during sulfonamide derivatization.
  • Solvent polarity adjustments: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency at the sulfonamide nitrogen.

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for sulfonamide derivatives?

Methodological Answer:

  • Metabolic stability assays: Use liver microsomes or hepatocyte models to identify rapid hydroxylation or glucuronidation of the hydroxyethyl group, which may reduce in vivo efficacy .
  • Solubility-pharmacokinetic (PK) profiling: Poor aqueous solubility (common in sulfonamides) can be addressed via co-crystallization with cyclodextrins, as validated in benzenesulfonamide crystal structure studies .
  • Comparative molecular dynamics (MD) simulations: Model interactions between the sulfonamide and target proteins under physiological vs. in vitro conditions to identify conformational discrepancies.

Q. How does the hydroxyethyl group in this compound influence its interaction with biological targets?

Methodological Answer: The hydroxyethyl group contributes to:

  • Hydrogen-bonding networks: The hydroxyl oxygen acts as a hydrogen-bond acceptor, enhancing binding to catalytic residues (e.g., in HIV protease’s active site) .
  • Solubility modulation: The polar hydroxyl group improves aqueous solubility compared to non-hydroxylated analogs, as observed in benzenesulfonamide pharmacokinetic studies .
  • Stereochemical effects: The (R)- or (S)-configuration of the hydroxyethyl group (see ) may dictate enantioselective interactions with chiral targets, requiring chiral HPLC or capillary electrophoresis for resolution .

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